

**Compound of Interest**

Compound Name: Disomotide

Cat. No.: B1670767

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Avelumab, marketed under the brand name Bavencio®, is a fully human monoclonal antibody that has emerged as a significant checkpoint inhibitor in cancer treatment. It is used by oncology professionals in drug development.

## Molecular Structure

Avelumab is a human immunoglobulin G1 (IgG1) lambda monoclonal antibody.<sup>[4]</sup> Its structure is characterized by a high degree of specificity for its target, PD-L1.

## Primary and Secondary Structure

The complete amino acid sequences for the heavy and light chains of avelumab are as follows:

Heavy Chain:

EVQLLESGGGLVQPGGSLRLSCAASGFTFSSYIMMWVRQAPGKGLEWVSSIYPSGGITFYADTVKGRFTISRDN SKNTLYLQMNSLRAEDTAVYYCARI

Light Chain:

QSALTQPASVSGSPGQSITISCTGTSSDVGGYNYVSWYQQHPGKAPKLMYDVSNRPSGVSNRFGSGKSGNTASLTISGLQAEDADYYC

## Tertiary and Quaternary Structure

The three-dimensional crystal structure of the Fab fragment of avelumab in complex with the IgV domain of human PD-L1 has been determined and is available in the Protein Data Bank (PDB).

## Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of avelumab is presented in the tables below.

### Physicochemical Properties

Property
Molecular Weight
Isoelectric Point (pI)
Extinction Coefficient (at 280 nm)
Antibody Class

### Pharmacokinetic Properties

Parameter
Half-life ( $t_{1/2}$ )
Clearance (CL)
Volume of Distribution (Vd)
Time to Reach Steady State

## Mechanism of Action

Avelumab's primary mechanism of action is the inhibition of the PD-1/PD-L1 immune checkpoint pathway. PD-L1, expressed on the surface of tumor

A unique feature of avelumab, compared to some other anti-PD-L1 antibodies, is its native IgG1 Fc region. This allows avelumab to potentially induce

Avelumab's dual mechanism of action: blocking the PD-L1/PD-1 interaction and potentially inducing ADCC.

## Experimental Protocols

Detailed methodologies for key experiments are crucial for researchers working with avelumab. Below are representative protocols for ELISA and AD

### Pharmacokinetic (PK) Antigen Capture ELISA Protocol

This protocol outlines a method for quantifying avelumab in biological samples.

Materials:

- Human PD-L1 protein (capture antigen)
- Avelumab (for standard curve)
- Anti-Avelumab detection antibody (e.g., TZA042)
- Anti-FLAG HRP-conjugated secondary antibody
- 384-well microtiter plates
- Phosphate-buffered saline (PBS)
- PBST (PBS with 0.05% Tween-20)
- Bovine serum albumin (BSA)
- Human serum
- TMB substrate

- Stop solution (e.g., 1M H<sub>2</sub>SO<sub>4</sub>)

- Microplate reader

Procedure:

- Coating: Coat a 384-well microtiter plate with human PD-L1 protein (5 µg/mL in PBS) at 20 µL/well and incubate overnight at 4°C.
- Washing: Wash the plate five times with PBST.
- Blocking: Block the plate with 100 µL/well of 5% BSA in PBST for 1 hour at room temperature.
- Washing: Wash the plate five times with PBST.
- Standard and Sample Incubation:
  - Prepare a dilution series of avelumab in 10% human serum in PBST to generate a standard curve (e.g., 0.001 ng/mL to 10,000 ng/mL).
  - Add 20 µL of each standard and test sample in triplicate to the wells.
  - Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with PBST.
- Detection Antibody Incubation: Add 20 µL/well of the anti-avelumab detection antibody (2 µg/mL in PBST) and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with PBST.
- Secondary Antibody Incubation: Add 20 µL/well of the anti-FLAG HRP-conjugated antibody (e.g., 1:20,000 dilution) and incubate for 1 hour at room temperature.
- Washing: Wash the plate ten times with PBST.
- Development: Add TMB substrate and incubate in the dark.
- Stopping the Reaction: Add stop solution.
- Reading: Read the absorbance at 450 nm using a microplate reader.

Workflow for a pharmacokinetic antigen capture ELISA for avelumab.

## Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay Protocol

This protocol describes a method to assess the ADCC activity of avelumab.

### Materials:

- Target tumor cells (expressing PD-L1)
- Effector cells (e.g., purified Natural Killer cells or PBMCs)
- Avelumab
- Isotype control antibody
- $^{111}\text{In}$  (Indium-111) or Calcein-AM (for cell labeling)
- 96-well plates
- Culture medium
- Triton X-100 (for complete lysis control)
- Gamma counter or fluorescence plate reader

### Procedure:

- Target Cell Labeling: Label the target tumor cells with  $^{111}\text{In}$  or Calcein-AM according to the manufacturer's protocol.
- Plating Target Cells: Plate the labeled target cells in a 96-well plate at a density of 2,000-5,000 cells/well.
- Antibody Incubation: Add avelumab or the isotype control antibody to the wells containing the target cells (e.g., at a final concentration of 1-2  $\mu\text{g}/\text{mL}$ ).
- Effector Cell Addition: Add the effector cells at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
- Incubation: Incubate the plate for 4 hours at 37°C.
- Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.
- Measurement of Lysis:
  - For  $^{111}\text{In}$ -labeled cells, measure the radioactivity in the supernatants using a gamma counter.
  - For Calcein-AM-labeled cells, measure the fluorescence of the remaining viable cells using a fluorescence plate reader.
- Controls:
  - Spontaneous release: Target cells with medium alone.
  - Complete lysis: Target cells with 0.05% Triton X-100.
- Calculation of Percent Lysis:
  - Percent Lysis =  $[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Complete Lysis} - \text{Spontaneous Release})] \times 100$

Workflow for an antibody-dependent cell-mediated cytotoxicity (ADCC) assay.

Clinical Efficacy and Safety Data

The JAVELIN clinical trial program has extensively evaluated the efficacy and safety of avelumab across various cancer types. Below is a summary o

JAVELIN Bladder 100: Advanced Urothelial Carcinoma (First-Line Maintenance)

Efficacy Endpoint
Median Overall Survival
2-Year Overall Survival Rate

Data from the JAVELIN Bladder 100 trial with a minimum of 2 years of follow-up.

Safety Profile (All Grades)
Any Treatment-Emergent Adverse Event (TEAE)
Grade $\geq 3$ TEAEs
Any Treatment-Related Adverse Event (TRAE)
Grade $\geq 3$ TRAEs
TRAEs Leading to Discontinuation
Any Immune-Related Adverse Event (irAE)
Grade $\geq 3$ irAEs

Data from the JAVELIN Bladder 100 trial.

## JAVELIN Solid Tumor: Advanced Non-Small Cell Lung Cancer (First-Line)

Efficacy Endpoint
Objective Response Rate (ORR)
Median Duration of Response (DoR)
Median Progression-Free Survival (PFS)
Median Overall Survival (OS)

Data from a phase Ib cohort of the JAVELIN Solid Tumor trial.

Safety Profile (All Grades)
Any Treatment-Related Adverse Event (TRAE)
Grade $\geq 3$ TRAEs
Any Immune-Related Adverse Event
Any Infusion-Related Reaction

Data from a phase Ib cohort of the JAVELIN Solid Tumor trial.

## Conclusion

Avelumab is a well-characterized anti-PD-L1 monoclonal antibody with a distinct molecular structure and a dual mechanism of action that includes bo

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